Ombitasvir

Descripción general

Descripción

Ombitasvir is a direct-acting antiviral agent used in combination with other antiviral agents for the treatment of Hepatitis C Virus (HCV) infections . It is an inhibitor of NS5A, a protein essential for viral replication and virion assembly . It is often used in combination with other antivirals such as Dasabuvir, Paritaprevir, Ritonavir, and Ribavirin .

Molecular Structure Analysis

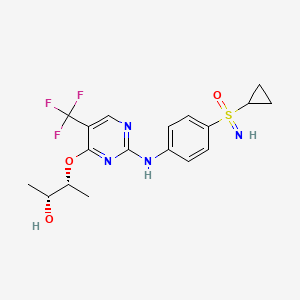

Ombitasvir is a complex molecule with the IUPAC name Dimethyl N, N ′- { [ (2 S ,5 S )-1- (4- tert -butylphenyl)pyrrolidene-2,5-diyl]-bis- { [ (4,1-phenyleneazanediyl)carbonyl] [ (2 S )-pyrrolidine-2,1-diyl]} [ (2 S )-3-methyl-1-oxobutane-1,2-diyl])}biscarbamate .Chemical Reactions Analysis

Ombitasvir is mainly metabolized by amide hydrolysis followed by CYP2C8-mediated oxidative metabolism . It is mainly excreted in the feces (90.2%) with very little excreted in the urine (1.91%). 87.8% and 0.03% of the dose excreted in the feces and urine respectively is present as the parent compound .Physical And Chemical Properties Analysis

Ombitasvir has a volume of distribution at steady state of 173 liters . It is 99.9% bound to human plasma proteins .Aplicaciones Científicas De Investigación

Treatment of Chronic Hepatitis C

Ombitasvir is used in combination with other medications to treat chronic hepatitis C . It is part of an interferon-free regimen that includes ombitasvir/paritaprevir/ritonavir plus dasabuvir with or without ribavirin (OBV/PTV/r ± DSV ± RBV) . This regimen has shown effectiveness in patients infected with HCV genotypes 1 or 4 .

Treatment of HIV/HCV Coinfection

Ombitasvir has been used to treat patients coinfected with human immunodeficiency virus-1 and hepatitis C virus (HIV/HCV) . The treatment regimen includes ombitasvir/paritaprevir/ritonavir plus dasabuvir with or without ribavirin (OBV/PTV/r ± DSV ± RBV) . The effectiveness of this regimen has been confirmed in a representative sample of the HCV monoinfected and HCV/HIV coinfected population .

High Efficacy Regardless of Genotypes

The OBV/PTV/r ± DSV ± RBV regimen has shown high efficacy in patients coinfected with HIV and HCV, regardless of genotypes . The sustained virologic response after 12 weeks (SVR12) was 96.2% for patients with genotype 1 and 98.8% for those with genotype 4 .

High Efficacy in Treatment-Naïve and Treatment-Experienced Patients

The OBV/PTV/r ± DSV ± RBV regimen has shown high efficacy in both treatment-naïve and treatment-experienced patients . The SVR12 rates for the treatment-naïve and treatment-experienced patients were 96.8% and 98.9%, respectively .

High Efficacy in Patients with or without Cirrhosis

The OBV/PTV/r ± DSV ± RBV regimen has shown high efficacy in patients with or without cirrhosis . The SVR12 rate was 97.8% for patients with cirrhosis and 96.7% for those without cirrhosis .

Safety and Tolerability

The OBV/PTV/r ± DSV ± RBV regimen is generally well tolerated . The pooled incidence of any adverse events (AEs) and serious adverse events (SAEs) was 73.9% and 2.7%, respectively .

Mecanismo De Acción

Target of Action

Ombitasvir is a direct-acting antiviral agent that primarily targets the nonstructural protein 5A (NS5A) of the Hepatitis C Virus (HCV) . NS5A is a multifunctional protein that plays crucial roles in viral replication and assembly .

Mode of Action

Ombitasvir acts by inhibiting NS5A, a protein essential for viral replication and virion assembly . By binding to NS5A, Ombitasvir disrupts the formation of the replication complex, thereby preventing the replication of the HCV RNA genome .

Biochemical Pathways

The inhibition of NS5A by Ombitasvir disrupts the HCV replication cycle. This disruption prevents the production of new viral particles, thereby reducing the viral load in patients with HCV infection . The exact biochemical pathways affected by Ombitasvir are still under investigation.

Pharmacokinetics

Ombitasvir displays linear pharmacokinetics with minimal accumulation . It is predominantly metabolized by amide hydrolysis followed by oxidative metabolism . Ombitasvir is a substrate of P-glycoprotein, a protein that pumps foreign substances out of cells . It is eliminated via metabolism and biliary excretion, with a negligible amount of unchanged drug excreted in urine . The elimination half-life of Ombitasvir is approximately 21 to 25 hours .

Result of Action

The result of Ombitasvir’s action is a significant reduction in HCV viral load, leading to a sustained virologic response (SVR) after 12 weeks of daily therapy . SVR and eradication of HCV infection are associated with significant long-term health benefits, including reduced liver-related damage, improved quality of life, reduced incidence of hepatocellular carcinoma, and reduced all-cause mortality .

Safety and Hazards

Direcciones Futuras

Ombitasvir is part of a rapidly evolving treatment landscape for patients with chronic hepatitis C virus (HCV) infection . It is recommended as a first-line therapy option when used in combination with other antivirals for genotypes 1a, 1b, and 4 . The development of Direct Acting Antivirals (DAAs) like Ombitasvir has significantly advanced treatment options for chronic Hepatitis C .

Propiedades

IUPAC Name |

methyl N-[(2S)-1-[(2S)-2-[[4-[(2S,5S)-1-(4-tert-butylphenyl)-5-[4-[[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]phenyl]pyrrolidin-2-yl]phenyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H67N7O8/c1-30(2)42(53-48(62)64-8)46(60)55-28-10-12-40(55)44(58)51-35-20-14-32(15-21-35)38-26-27-39(57(38)37-24-18-34(19-25-37)50(5,6)7)33-16-22-36(23-17-33)52-45(59)41-13-11-29-56(41)47(61)43(31(3)4)54-49(63)65-9/h14-25,30-31,38-43H,10-13,26-29H2,1-9H3,(H,51,58)(H,52,59)(H,53,62)(H,54,63)/t38-,39-,40-,41-,42-,43-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIDFDZJZLOTZTM-KHVQSSSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)C3CCC(N3C4=CC=C(C=C4)C(C)(C)C)C5=CC=C(C=C5)NC(=O)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)NC2=CC=C(C=C2)[C@@H]3CC[C@H](N3C4=CC=C(C=C4)C(C)(C)C)C5=CC=C(C=C5)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H67N7O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201027920 | |

| Record name | Ombitasvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

894.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Ombitasvir is an inhibitor of the HCV non-structural protein 5A. While the precise role of this protein is unknown, it is essential to viral replication and virion assembly. Potential modes of action of NS5A inhibitors like Elbasvir include blocking signaling interactions, redistribution of NS5A from the endoplasmic reticulum to the surface of lipid droplets, and modification of the HCV replication complex. | |

| Record name | Ombitasvir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09296 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

1258226-87-7 | |

| Record name | Ombitasvir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1258226-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ombitasvir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1258226877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ombitasvir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09296 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ombitasvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OMBITASVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2302768XJ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2'R,3S,4'S,5'R)-6-Chloro-4'-(3-chloro-2-fluorophenyl)-2'-(2,2-dimethylpropyl)-1,2-dihydro-N-(trans-4-hydroxycyclohexyl)-2-oxospiro[3H-indole-3,3'-pyrrolidine]-5'-carboxamide](/img/structure/B612083.png)